molecular formula C11H14N2O B2845487 N-cyclobutyl-N-methylpyridine-3-carboxamide CAS No. 2198078-35-0

N-cyclobutyl-N-methylpyridine-3-carboxamide

Cat. No.: B2845487
CAS No.: 2198078-35-0
M. Wt: 190.246
InChI Key: ZMHKECSKHGCZGA-UHFFFAOYSA-N
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Description

N-cyclobutyl-N-methylpyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. While the specific applications for this compound are under investigation, its core structure, which features a pyridine ring linked to a cyclobutyl group via a carboxamide bridge, is commonly found in molecules designed to modulate biological targets. For instance, closely related pyridine-3-carboxamide derivatives are being explored in the development of novel antimalarial agents with fast-killing properties, targeting pathways such as cGMP-dependent protein kinase (PKG) . Similarly, N-cyclobutyl amide motifs are prevalent in pharmaceutical research, appearing in compounds investigated as modulators for various G-protein coupled receptors (GPCRs) . The cyclobutyl group is often incorporated to influence the molecule's conformation, metabolic stability, and overall pharmacokinetic profile. Researchers may utilize this compound as a key building block or intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. As with all reagents of this nature, this compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cyclobutyl-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(10-5-2-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKECSKHGCZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The acid chloride method involves converting pyridine-3-carboxylic acid to its corresponding acid chloride, followed by reaction with N-methylcyclobutylamine. This two-step process is widely employed due to its scalability and efficiency. The carboxylic acid is first treated with oxalyl chloride in anhydrous dichloromethane under reflux (40–60°C) to form pyridine-3-carbonyl chloride. Subsequent amidation is achieved by adding N-methylcyclobutylamine in the presence of a base such as triethylamine to neutralize HCl byproducts.

Optimization Strategies

  • Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve both reactants.
  • Temperature Control : Maintaining temperatures below 0°C during acid chloride formation minimizes side reactions like dimerization.
  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion, as excess amine acts as both reactant and base.

Yield and Purity

Typical yields range from 65–75%, with purity exceeding 90% after recrystallization from ethyl acetate/hexane mixtures.

Carbodiimide-Based Coupling

Reagents and Conditions

This method employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid. Pyridine-3-carboxylic acid is reacted with N-methylcyclobutylamine in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF. The reaction proceeds at room temperature over 12–24 hours.

Advantages and Limitations

  • Advantages : Avoids handling corrosive acid chlorides.
  • Limitations : Requires stoichiometric amounts of coupling agents, increasing cost. Dicyclohexylurea byproduct necessitates extensive washing with acetic acid.

Performance Metrics

Yields average 60–70%, with purity dependent on chromatographic purification (silica gel, eluent: dichloromethane/methanol).

Schotten-Baumann Reaction

Procedure Overview

The Schotten-Baumann method involves in situ generation of the acid chloride using thionyl chloride, followed by immediate reaction with N-methylcyclobutylamine in an aqueous basic medium. This one-pot synthesis is conducted at 0–5°C to suppress hydrolysis.

Critical Parameters

  • Base Selection : Sodium hydroxide (10% aqueous solution) ensures rapid deprotonation of the amine.
  • Solvent System : A biphasic mixture of water and diethyl ether enhances interfacial reactivity.

Yield and Scalability

Yields are moderate (50–60%) due to competing hydrolysis, making this method less favorable for large-scale production.

Uranium-Based Coupling Agents

Hexafluorophosphate Activation

Reagents such as hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) facilitate rapid amide bond formation. Pyridine-3-carboxylic acid and N-methylcyclobutylamine are combined with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0°C, warmed to room temperature, and stirred for 2 hours.

Efficiency and Cost

  • Yield : 80–85% after column chromatography.
  • Drawbacks : High reagent cost and moisture sensitivity limit industrial applicability.

Mixed Carbonate Approach

Methodology

The carboxylic acid is activated as a mixed carbonate using ethyl chloroformate. Pyridine-3-carboxylic acid is treated with ethyl chloroformate and N-methylmorpholine in THF, followed by addition of N-methylcyclobutylamine.

Key Observations

  • Reaction Time : Completion within 4 hours at −20°C.
  • Byproducts : Minimal, leading to simplified purification via filtration.

Comparative Analysis of Preparation Methods

Method Reagents Solvent Temperature (°C) Yield (%) Purity (%) Scalability
Acid Chloride Oxalyl chloride, Triethylamine DCM/THF 0–60 65–75 >90 High
Carbodiimide (DCC/EDCI) DCC/EDCI, DMAP THF 25 60–70 85–90 Moderate
Schotten-Baumann Thionyl chloride, NaOH H2O/Diethyl ether 0–5 50–60 80–85 Low
HATU HATU, DIPEA DMF 0–25 80–85 >95 Low
Mixed Carbonate Ethyl chloroformate, NMM THF −20 70–75 90–95 Moderate

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amide or amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-cyclobutyl-N-methylpyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-cyclobutyl-N-methylpyridine-3-carboxamide and related compounds:

Compound Name Core Structure Substituents/Functional Groups Therapeutic Indications Key Properties/Data
This compound Pyridine-3-carboxamide Cyclobutyl, methyl Not explicitly stated Presumed moderate steric bulk
LY2033298 (Thieno[2,3-b]pyridine analog) Thienopyridine Cyclopropyl, chloro, methoxy, methylthienyl Neurological disorders (implied) ≥98% purity (HPLC)
6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide Pyridine-thiazole hybrid Chloro, cyclohexylamino, methylphenyl, thiazole Cancer (broad spectrum) Complex heterocyclic architecture
4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate Pyridine-2-carboxamide Chloro, trifluoromethyl, fluorophenoxy, monohydrate Solid tumors, leukemias, lymphomas X-ray diffraction peak at 2θ 21.2°; IR peak at 353 cm⁻¹
N-Pyridin-3-ylcyclopropanecarboxamide Pyridine-cyclopropane Cyclopropane Unspecified Molecular mass: 162.19 g/mol

Pharmacological and Physicochemical Insights

  • Steric and Electronic Effects: The cyclobutyl group in the target compound offers intermediate steric bulk compared to the smaller cyclopropyl group in LY2033298 and the larger cyclohexyl group in the thiazole-containing analog . This may balance binding affinity and metabolic stability.
  • Therapeutic Specificity: The thiazole-containing analog () demonstrates broad anticancer activity due to its hybrid heterocyclic core, which may engage multiple kinase targets . The monohydrate form in shows crystallinity (confirmed by X-ray diffraction) and stability in aqueous solvents, critical for formulation .
  • Synthetic Accessibility: Precipitation or suspension methods (e.g., water addition) are used to isolate stable crystalline forms of pyridine carboxamides , whereas thiazole derivatives require multi-step syntheses involving amino-pyridine intermediates .

Q & A

Q. What advanced analytical methods resolve complex degradation products or metabolites?

  • Methodological Answer :
  • LC-HRMS/MS : Identify degradation products using fragmentation patterns (e.g., MSE data acquisition).
  • NMR-based metabolomics : Track hepatic metabolites in microsomal incubations (e.g., CYP3A4).
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs for mass balance studies.
  • Hyphenated techniques : GC-MS for volatile byproducts; ICP-MS for elemental impurities .

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